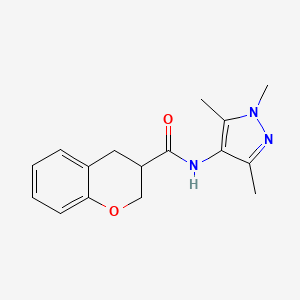
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as TPCA-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of pyrazole derivatives and has been shown to exhibit potent anti-inflammatory and anti-tumor activities.
Mécanisme D'action
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide binds to the active site of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the activity of the IKK complex, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide prevents the phosphorylation and degradation of IκB proteins, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of the NF-κB pathway. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide induces apoptosis and inhibits tumor growth by blocking the transcription of target genes involved in cell survival and proliferation. In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments include its potent and selective inhibition of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. The limitations of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
For the research on N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of the potential therapeutic applications of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of new drug delivery systems for N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide may enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with 3,4-dihydro-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in high purity.
Applications De Recherche Scientifique
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway by N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of the NF-κB pathway. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation, including rheumatoid arthritis and sepsis.
Propriétés
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)17-16(20)13-8-12-6-4-5-7-14(12)21-9-13/h4-7,13H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWLTHVTPUHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

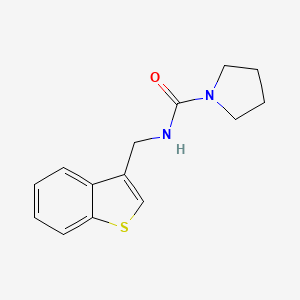

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
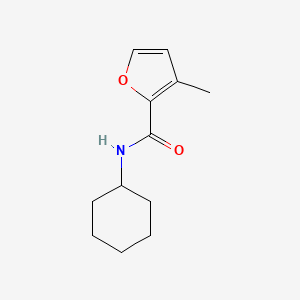

![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)

![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
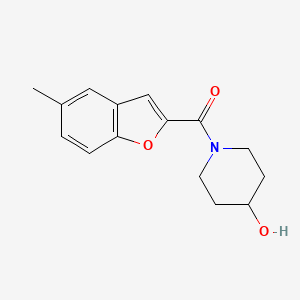
![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
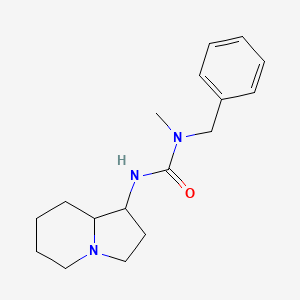
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)